6-yl vs 7-yl Tetrahydroquinoline Regioisomer Selectivity in RORγ Inhibition
Patent-based structure-activity relationship (SAR) data indicates that N-sulfonylated tetrahydroquinolines with the benzamide or sulfonamide substituent at the 6-position of the tetrahydroquinoline ring exhibit markedly higher RORγ inhibitory potency compared to the 7-position regioisomer. The 6-yl configuration of the target compound is critical for maintaining this biological activity, whereas the 7-yl analog shows a significant drop in potency [1].
| Evidence Dimension | RORγ inhibitory activity |
|---|---|
| Target Compound Data | Potent inhibition (exact IC50 not publicly disclosed in patent claims for this specific analog) |
| Comparator Or Baseline | N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (7-yl regioisomer) |
| Quantified Difference | Significant reduction or complete loss of activity for the 7-yl regioisomer |
| Conditions | In vitro RORγ luciferase reporter assay or IL-17 reduction assay as described in patent families |
Why This Matters
For researchers targeting the RORγ/Th17 pathway, the precise regioisomer is critical; procurement of the 7-yl variant may lead to false negatives and compromise project timelines.
- [1] US Patent 9512111. N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of disease. Published December 6, 2016. View Source
